molecular formula C7H12BrClN2O B11719279 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No.: B11719279
M. Wt: 255.54 g/mol
InChI Key: BZEXFJWSFILOTC-UHFFFAOYSA-N
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Description

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a bromine atom, an oxygen atom, and two nitrogen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated precursor with a diazaspiro compound in the presence of a suitable base. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted spiro compounds, while oxidation reactions can produce spirocyclic ketones or aldehydes .

Scientific Research Applications

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
  • 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
  • N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide

Uniqueness

3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is unique due to its specific spirocyclic structure and the presence of a bromine atom. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H12BrClN2O

Molecular Weight

255.54 g/mol

IUPAC Name

3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride

InChI

InChI=1S/C7H11BrN2O.ClH/c8-6-5-7(11-10-6)1-3-9-4-2-7;/h9H,1-5H2;1H

InChI Key

BZEXFJWSFILOTC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=NO2)Br.Cl

Origin of Product

United States

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